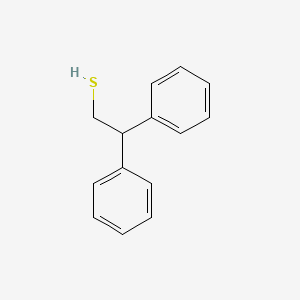
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing effects, which can significantly alter the compound’s reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination and fluorination of a thiophene precursor. One common method is the bromination of 3-methylthiophene followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or altered thiophene rings.
科学的研究の応用
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, potentially resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine
- 2,4-Dibromo-5-(difluoromethyl)pyridine
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and fluorine atoms on a thiophene ring This combination of substituents can significantly alter its electronic properties, making it distinct from other halogenated thiophenes and pyridines
特性
分子式 |
C6H4Br2F2S |
|---|---|
分子量 |
305.97 g/mol |
IUPAC名 |
2,4-dibromo-5-(difluoromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H4Br2F2S/c1-2-3(7)4(6(9)10)11-5(2)8/h6H,1H3 |
InChIキー |
RLCMRJXNRDHYEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1Br)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)



![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)




